molecular formula C6H2F3I B063016 3,4,5-Trifluoroiodobenzene CAS No. 170112-66-0

3,4,5-Trifluoroiodobenzene

Cat. No. B063016
M. Wt: 257.98 g/mol
InChI Key: RLJXJUHMVYLIBW-UHFFFAOYSA-N
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Description

3,4,5-Trifluoroiodobenzene is a chemical compound synthesized from various derivatives of iodobenzene and trifluorotolanes, demonstrating significant optical anisotropy and a wider nematic phase temperature range, indicating its potential applications in liquid crystal compounds and other fields of material science (Yang Yue-hui, 2010).

Synthesis Analysis

The synthesis of 3,4,5-Trifluoroiodobenzene involves the sandmeyer reaction, starting from 2,3,4-trifluorophenylamine, followed by various chemical transformations, including reactions with 2-methyl-3-butyn-2-ol and potassium hydroxide, to produce different derivatives of trifluorotolanes and iodobenzene. These derivatives exhibit unique properties due to their structural components (Yang Yue-hui, 2010).

Molecular Structure Analysis

The molecular structure of compounds related to 3,4,5-Trifluoroiodobenzene, such as 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes, displays a distorted octahedral coordination influenced by interactions between silicon and oxygen atoms. These structural characteristics are crucial for understanding the chemical behavior and reactivity of the compound (Ryuta Haga, C. Burschka, R. Tacke, 2008).

Chemical Reactions and Properties

The chemical reactions involving 3,4,5-Trifluoroiodobenzene derivatives, such as Sonogashira reactions and their subsequent products, underline the compound's significant optical anisotropy and phase transitions relevant for liquid crystal technology. These properties stem from the compound's structured molecular interactions and electron distributions (Yang Yue-hui, 2010).

Physical Properties Analysis

The physical properties, such as optical anisotropy and temperature range of the nematic phase, are significant for applications in liquid crystal displays and other electronic devices. These properties are influenced by the molecular structure and synthesis method of the trifluorotolane derivatives (Yang Yue-hui, 2010).

Chemical Properties Analysis

The chemical properties of 3,4,5-Trifluoroiodobenzene and its derivatives are defined by their reactivity in various chemical reactions, including nucleophilic substitution and the formation of new bonds. The presence of the trifluoro and iodobenzene groups significantly influences the compound's reactivity and its potential applications in chemical synthesis and industrial processes (Yang Yue-hui, 2010).

Scientific Research Applications

  • Liquid Crystal Compounds : 3,4,5-Trifluoroiodobenzene is used in the synthesis of liquid crystal compounds. These compounds exhibit large optical anisotropy and a wide nematic phase temperature range, making them useful in photoelectricity tests and DSC analysis (Yang Yue-hui, 2010).

  • Synthesis of Dichloro-Fluoro-Trifluorotoluene : The synthesis process of 3,5-dichloro-4-fluoro-trifluoro-toluene from 3,4,5-dichloro-trifluoro-toluene has been researched. This synthesis involves phase transfer catalysis and has been shown to be mild and effective (Chen Bao-rong, 2010).

  • Tandem Rearrangement and Cyclization : 3,4,5-Trifluoroiodobenzene plays a role in tandem rearrangement and cyclization processes in organic chemistry. This has implications for the synthesis of various complex molecules (I. Stamos, 1997).

  • Photodissociation Reaction : It is involved in the photodissociation reactions of certain compounds, demonstrating the influence of molecular structure on reaction rates and nonadiabatic transition probabilities (So-Yoen Kim et al., 2016).

  • Synthesis of Trisubstituted Isoxazoles : In organic chemistry, it is used in the catalytic and regioselective synthesis of trisubstituted isoxazoles, demonstrating its utility in atom-economical and efficient synthetic processes (Masafumi Ueda et al., 2012).

  • Metal–Organic Frameworks : It contributes to the development of metal–organic frameworks with exceptional thermal and chemical stability, useful in catalytic processes and potentially as alternatives to zeolites (V. Colombo et al., 2011).

  • Electroluminescent Devices : In the field of electroluminescent devices, it is used in the synthesis of certain polymers which have high electron affinities, suitable for use in LEDs (R. Fink et al., 1997).

  • Environmental Applications : Investigated as a non-global-warming gas for use in wafer patterning and CVD chamber cleaning, replacing traditional PFCs in the semiconductor industry (R. Levy et al., 1998).

Safety And Hazards

3,4,5-Trifluoroiodobenzene is labeled with the signal word “Warning” and the GHS07 pictogram . It may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1,2,3-trifluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJXJUHMVYLIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375314
Record name 3,4,5-Trifluoroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trifluoroiodobenzene

CAS RN

170112-66-0
Record name 3,4,5-Trifluoroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Trifluoroiodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
E Engelage - Synthesis, 2021 - thieme-connect.com
Previously established general synthetic methods for the synthesis of highly fluorinated biphenyls using Suzuki–Miyaura protocols require the use of organoboron compounds, which …
Number of citations: 2 www.thieme-connect.com
S Tsuzuki, T Uchimaru, A Wakisaka, T Ono… - Physical Chemistry …, 2013 - pubs.rsc.org
The CCSD(T) level interaction energies at the basis set limit (Eint) were calculated for 33 halogen bonded pyridine complexes with substituted iodobenzenes. The CCSD(T) level …
Number of citations: 44 pubs.rsc.org
A Monopoli, M Casiello, P Cotugno, A Milella… - Molecules, 2021 - mdpi.com
The aim of the present work is the synthesis and characterization of new perfluorinated monomers bearing, similarly to Nafion ® , acidic groups for proton transport for potential and …
Number of citations: 1 www.mdpi.com
QM Dang, ST Gilmore, K Lalwani, RJ Conk… - Langmuir, 2022 - ACS Publications
The use of functionalized nanoparticles (NPs) and their aggregation in the presence of a targeted analyte is a well-established molecular detection strategy predicated on harnessing …
Number of citations: 1 pubs.acs.org
L Gao, K Hao, P Hu, J Zhang, F Yang… - … Applied Materials & …, 2023 - ACS Publications
Various additives have been introduced to assist in film preparation and defect passivation. Herein, fluoroiodobenzene (FIB) molecules with different numbers of F atoms were …
Number of citations: 3 pubs.acs.org
SH Yang, CH Huang, CH Chen… - … Chemistry and Physics, 2009 - Wiley Online Library
A new series of disubstituted polyacetylene derivatives that contain multi‐fluorine atoms on the pendent phenyl ring have been synthesized and characterized. The results reveal a …
Number of citations: 29 onlinelibrary.wiley.com
N Heinz, M Dolg, A Berkessel - Journal of Computational …, 2015 - Wiley Online Library
A detailed theoretical study of the mechanism and energetics of an organocatalysis based on CN activation by halogen‐bonding is presented for the hydrocyanation of N‐…
Number of citations: 8 onlinelibrary.wiley.com

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